2',3',4',5'-tetrahydrospiro[oxane-4,1'-pyrrolo[1,2-a][1,4]diazepine]
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Overview
Description
2’,3’,4’,5’-Tetrahydrospiro[oxane-4,1’-pyrrolo[1,2-a][1,4]diazepine] is a versatile small molecule scaffold with a molecular formula of C₁₂H₁₈N₂O and a molecular weight of 206.3 g/mol . This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .
Scientific Research Applications
2’,3’,4’,5’-Tetrahydrospiro[oxane-4,1’-pyrrolo[1,2-a][1,4]diazepine] has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: This compound is investigated for its potential therapeutic properties.
Industry: It is utilized in the development of new materials and chemical processes.
Preparation Methods
The synthesis of 2’,3’,4’,5’-tetrahydrospiro[oxane-4,1’-pyrrolo[1,2-a][1,4]diazepine] involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature . This reaction produces 2-(acylethynyl)pyrroles, which are then reacted with propargylamine to form N-propargylenaminones . Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide yields the desired compound .
Chemical Reactions Analysis
2’,3’,4’,5’-Tetrahydrospiro[oxane-4,1’-pyrrolo[1,2-a][1,4]diazepine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable nucleophile.
The major products formed from these reactions depend on the specific reagents and conditions used .
Mechanism of Action
The mechanism of action of 2’,3’,4’,5’-tetrahydrospiro[oxane-4,1’-pyrrolo[1,2-a][1,4]diazepine] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2’,3’,4’,5’-Tetrahydrospiro[oxane-4,1’-pyrrolo[1,2-a][1,4]diazepine] can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole ring structure and are used in similar applications.
Spiro compounds: These compounds have a spirocyclic structure and are used as scaffolds in chemical synthesis.
The uniqueness of 2’,3’,4’,5’-tetrahydrospiro[oxane-4,1’-pyrrolo[1,2-a][1,4]diazepine] lies in its specific combination of functional groups and its versatility as a small molecule scaffold .
Properties
IUPAC Name |
spiro[2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-1,4'-oxane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-11-12(4-9-15-10-5-12)13-6-2-8-14(11)7-1/h1,3,7,13H,2,4-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVCUWXZQWRDPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CCOCC2)C3=CC=CN3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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